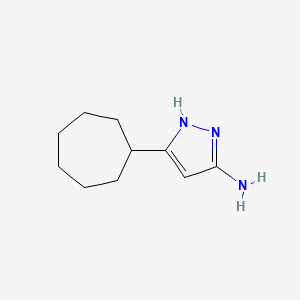

5-cycloheptyl-1H-pyrazol-3-amine

Vue d'ensemble

Description

5-cycloheptyl-1H-pyrazol-3-amine is a chemical compound . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

Pyrazole derivatives, including 5-cycloheptyl-1H-pyrazol-3-amine, can be synthesized through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their wide applications in various fields .Molecular Structure Analysis

The molecular structure of 5-cycloheptyl-1H-pyrazol-3-amine consists of a pyrazole ring attached to a cycloheptyl group . Pyrazole is a heterocyclic aromatic organic compound, characterized by a 5-membered ring structure with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazole-containing compounds, including 5-cycloheptyl-1H-pyrazol-3-amine, are versatile synthetic intermediates used in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can undergo various chemical reactions, including alkylation, acylation, and elimination reactions .Applications De Recherche Scientifique

Medicinal Chemistry: Kinase Inhibitor Development

5-cycloheptyl-1H-pyrazol-3-amine: is explored in medicinal chemistry for its potential as a scaffold in kinase inhibitor development . Kinase inhibitors are significant in the treatment of diseases where cell signaling pathways are dysregulated. The compound’s structure allows for the synthesis of derivatives that can selectively inhibit specific kinases implicated in cancer and other diseases.

Organic Synthesis: Precursor for Heterocyclic Systems

In organic synthesis, 5-cycloheptyl-1H-pyrazol-3-amine serves as a precursor for the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities.

Agriculture: Development of Agrochemicals

The compound’s derivatives are being investigated for their use in agriculture, particularly in the development of new agrochemicals that can serve as herbicides or pesticides. The structural versatility of pyrazoles makes them suitable candidates for creating compounds with specific actions against agricultural pests .

Industrial Applications: Material Synthesis

5-cycloheptyl-1H-pyrazol-3-amine: is utilized in the industrial synthesis of materials, especially those requiring the incorporation of nitrogen-containing heterocycles. These materials may have applications in creating polymers or other advanced materials with unique properties .

Environmental Science: Pollutant Remediation

Research is underway to explore the use of 5-cycloheptyl-1H-pyrazol-3-amine in environmental applications, such as pollutant remediation. Its chemical properties could be harnessed to develop agents that neutralize or degrade environmental contaminants .

Material Science: Energetic Materials

The structural attributes of 5-cycloheptyl-1H-pyrazol-3-amine are being studied for the design of energetic materials. These materials are essential in various applications, including propellants and explosives, where controlled energy release is critical .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, derivatives of 5-cycloheptyl-1H-pyrazol-3-amine could be used as standards or reagents in chromatographic analysis techniques. Their stability and distinct chemical signatures allow for precise measurement and identification of substances in complex mixtures .

Advanced Material Development: Nanotechnology

The compound’s potential in nanotechnology is being investigated, particularly in the development of nanoscale materials that could be used in electronics, drug delivery systems, and sensors. The ability to manipulate the compound at the molecular level opens up possibilities for creating materials with highly specific functions .

Orientations Futures

The future directions for research on 5-cycloheptyl-1H-pyrazol-3-amine and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing more efficient and selective synthesis methods for these compounds .

Mécanisme D'action

Target of Action

Pyrazole derivatives, a class of compounds to which 5-cycloheptyl-1h-pyrazol-3-amine belongs, are known to have a broad spectrum of biological activities and are found in a variety of pharmaceuticals .

Mode of Action

It is known that 3(5)-aminopyrazoles, a related class of compounds, can participate in proton exchange due to the presence of an amine side-chain . This suggests that 5-cycloheptyl-1H-pyrazol-3-amine may interact with its targets through similar mechanisms.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad biological activities of pyrazole derivatives, it is likely that this compound may have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

5-cycloheptyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-10-7-9(12-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEFAASSEQSXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cycloheptyl-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)

amine dihydrochloride](/img/structure/B1455629.png)

![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)

![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)

![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)